![molecular formula C19H13ClN4 B5611036 1-[(2-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5611036.png)
1-[(2-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
Synthesis Analysis
The synthesis of benzimidazole condensed ring systems, including derivatives like 1-[(2-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, often involves the condensation of benzimidazole with other organic compounds. For example, Rida et al. (1988) describe a method involving the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters in the presence of ammonium acetate, leading to tricyclic compounds (Rida, S. M., et al., 1988).
Molecular Structure Analysis
Studies like those by Chen et al. (2012) have investigated the molecular structures of related pyrido[1,2-a]benzimidazole derivatives using techniques like X-ray crystallography. These analyses provide detailed insights into the molecular arrangements and bonding patterns of these compounds (Chen, X., et al., 2012).
Chemical Reactions and Properties
Various chemical reactions and properties of benzimidazole derivatives have been explored. Okasha et al. (2022) synthesized a related compound through reactions involving 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile, highlighting the versatility and reactivity of such compounds (Okasha, R. M., et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-chloroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4/c1-12-10-18(22-15-7-3-2-6-14(15)20)24-17-9-5-4-8-16(17)23-19(24)13(12)11-21/h2-10,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTJCDOVZFHCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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